1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Description
1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is a urea derivative characterized by two key structural motifs:
- A 3,4,5-trimethoxyphenyl group, known for enhancing bioavailability and receptor binding due to its electron-rich aromatic system.
- A 1-methylpiperidin-4-ylmethyl substituent, which contributes to solubility and modulates pharmacokinetic properties via its basic nitrogen atom.
The 3,4,5-trimethoxyphenyl moiety is frequently observed in antiproliferative and metabolic regulators, while the piperidine group may enhance blood-brain barrier penetration or metabolic stability .
Properties
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-20-7-5-12(6-8-20)11-18-17(21)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCOMJZISRHIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of urea derivatives that have shown various pharmacological effects, including anti-cancer and neuroprotective properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 330.43 g/mol
- IUPAC Name : this compound
The presence of the trimethoxyphenyl group is significant as it may contribute to the compound's lipophilicity and biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that urea derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 8.2 | Inhibition of cell cycle progression |
| A549 (Lung) | 12.0 | Activation of caspase pathways |
Neuroprotective Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving cholinergic pathways. Preliminary studies indicate that derivatives with similar piperidine structures can enhance cognitive function and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving rodents subjected to neurotoxic agents, administration of similar compounds resulted in:
- Improved memory performance on cognitive tests.
- Reduced neuronal apoptosis in hippocampal regions.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of specific kinases involved in cancer cell survival.
- Modulation of neurotransmitter levels , particularly acetylcholine, which may enhance synaptic plasticity and memory formation.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in core scaffolds or substituents (Table 1):
Table 1: Structural Comparison of Analogous Compounds
Pharmacological Profiles
- Solubility and Bioavailability : Piperidine-containing compounds (e.g., target compound, 5m) generally exhibit improved solubility over purely aromatic derivatives. The urea core may further enhance water solubility compared to acrylamide or thiadiazole derivatives .
- Toxicity : PODO-1 derivatives address podophyllotoxin’s gastrointestinal toxicity by modifying the core structure. The target compound’s urea scaffold is less likely to induce similar side effects, as urea derivatives are often well-tolerated .
- Metabolic Stability : The 1-methylpiperidin-4-ylmethyl group in the target compound may reduce first-pass metabolism compared to compounds with exposed hydroxyl or acetyl groups (e.g., 3f) .
Q & A
Q. What are the common synthetic routes for 1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea, and how can purity be ensured?
The compound is typically synthesized via multi-step reactions involving urea bond formation. For example, coupling a 3,4,5-trimethoxyphenyl isocyanate with a 1-methylpiperidin-4-ylmethyl amine derivative under anhydrous conditions (e.g., using dichloromethane or THF as solvents) . Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., confirming urea NH peaks at δ 5.8–6.2 ppm) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic protons (δ 6.7–7.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .
- X-ray crystallography : Use OLEX2 for structure solution and SHELXL for refinement. Key parameters include R-factor < 0.05 and hydrogen bonding analysis (e.g., urea NH∙∙∙O interactions) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Temperature control : Maintain ≤ 0°C during isocyanate coupling to minimize hydrolysis .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate urea formation.
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives (e.g., toluene) to reduce side reactions .
- Real-time monitoring : Use inline FTIR to track reaction progress and identify intermediates .
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) across studies be resolved?
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for metabolic interference from the 3,4,5-trimethoxyphenyl moiety .
- Solubility adjustments : Use DMSO concentrations ≤ 0.1% to avoid cytotoxicity artifacts .
- Metabolite profiling : Employ LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
Q. What computational strategies are effective for predicting binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinases or GPCRs. Focus on the urea moiety’s hydrogen-bonding potential .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly at the piperidine methyl binding pocket .
- QSAR modeling : Corclude substituent effects (e.g., methoxy groups) on activity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data (e.g., bond length variations)?
- Refinement protocols : Re-analyze data with SHELXL using twin refinement (TWIN command) for twinned crystals .
- Thermal motion correction : Apply anisotropic displacement parameters (ADPs) to high-resolution datasets (≤ 1.0 Å) .
- Validation tools : Use PLATON to check for missed symmetry or disorder in the piperidine ring .
Q. Why do solubility measurements vary between studies, and how can this be mitigated?
- pH dependence : Perform solubility assays in buffers (pH 2–8) to account for urea protonation .
- Polymorph screening : Identify stable crystalline forms via slurry experiments (e.g., ethanol/water mixtures) .
- Standardized reporting : Adopt Biopharmaceutics Classification System (BCS) criteria for aqueous solubility classification .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
